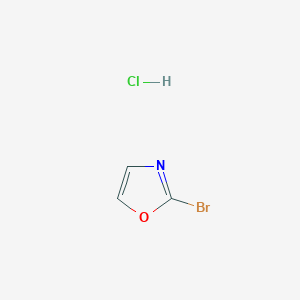

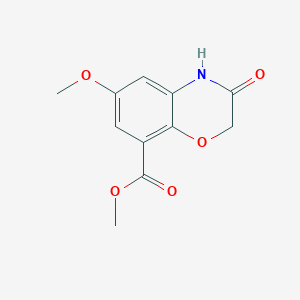

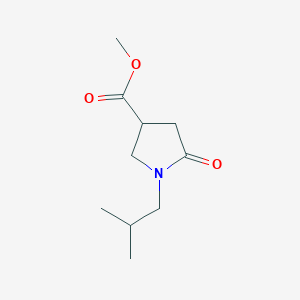

3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine

Übersicht

Beschreibung

Pyrazoles are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with molecular formula C3H4N2 . They are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Synthesis Analysis

The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions . For instance, synthesis of sulfanyl pyrazoles can be based on the condensation of 3-chloro-2,4-dicarbonyl substrates with thiophenols and hydrazine hydrate .

Molecular Structure Analysis

Pyrazoles consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Chemical Reactions Analysis

Pyrazoles are multifarious frameworks with chemical diversity, which makes them peculiarly interesting for the organic chemist, whether in the structure elucidation aspect, or the chemistry and reactivity profile as building blocks for more complex heterocyclic systems .

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry and Luminescent Materials

3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine and its derivatives are utilized as ligands in coordination chemistry. They form complexes with various metals, displaying unique properties such as luminescence, which are essential for biological sensing and spin-state transitions. These compounds have been instrumental in synthesizing luminescent lanthanide compounds for potential use in biological sensors and iron complexes that exhibit unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005; M. Halcrow, 2014).

Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine have been incorporated into bipolar host materials for phosphorescent organic light-emitting diodes (PhOLEDs). These materials, by adjusting the linking mode between the electron-transporting units and the hole-transporting units, can tune optoelectronic parameters significantly. This tuning has led to high-efficiency blue and green PhOLEDs and white OLEDs with high external quantum efficiency and low turn-on voltages, showcasing their potential in display and lighting technologies (Wei Li et al., 2016).

Corrosion Inhibition

Compounds containing the 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine moiety have been studied for their corrosion inhibition properties on steel surfaces in acidic environments. These compounds have shown significant inhibition efficiencies, acting primarily as cathodic inhibitors and forming protective layers on the metal surface, which could be valuable in industrial applications to prolong the lifespan of metal structures (M. Bouklah et al., 2005).

Electroluminescence in OLEDs

The trifluoromethyl and pyrazol-pyridine ligands, derived from 3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine, have been used in synthesizing orange-red iridium(III) complexes for OLEDs. These complexes, with high phosphorescence quantum yields, contribute to OLEDs with high external quantum efficiencies and luminance, highlighting the role of such derivatives in advancing OLED technology (Ning Su et al., 2021).

Eigenschaften

IUPAC Name |

3-chloro-2-(1H-pyrazol-5-yl)-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3/c10-6-3-5(9(11,12)13)4-14-8(6)7-1-2-15-16-7/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZHLQTWIIOOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(2H-pyrazol-3-yl)-5-trifluoromethyl-pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Phenyl-1-thia-4-azaspiro[4.5]decane-8-carbonitrile hydrochloride](/img/structure/B1392781.png)

![1-(6-(3-Hydroxypropyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1392784.png)

![4-[(2-Fluorophenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1392789.png)

![2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol](/img/structure/B1392795.png)

![3-isopropylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392799.png)

![5,5,7,9-tetramethyl-1H,5H-[1,3]oxazino[5,4,3-ij]quinoline-1,3-dione](/img/structure/B1392802.png)